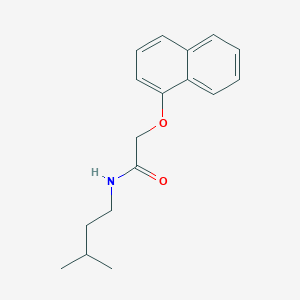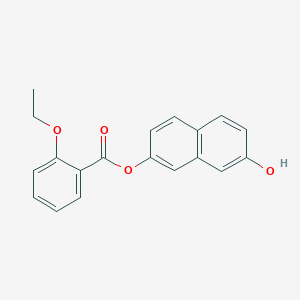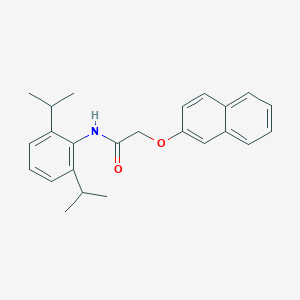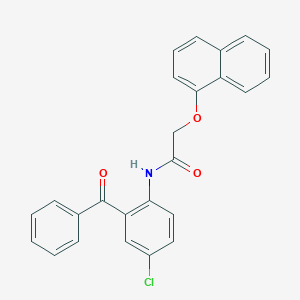
5-Hydroxy-1-naphthyl 4-tert-butylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-1-naphthyl 4-tert-butylbenzoate, also known as HNB, is a small molecule that has gained increasing attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 5-Hydroxy-1-naphthyl 4-tert-butylbenzoate varies depending on its application. In medicine, 5-Hydroxy-1-naphthyl 4-tert-butylbenzoate has been shown to inhibit the expression of pro-inflammatory cytokines and activate antioxidant enzymes, which contribute to its anti-inflammatory and antioxidant activities. In cancer cells, 5-Hydroxy-1-naphthyl 4-tert-butylbenzoate has been shown to induce apoptosis and inhibit cell proliferation by targeting multiple signaling pathways. In biology, 5-Hydroxy-1-naphthyl 4-tert-butylbenzoate acts as a fluorescent probe by binding to specific biomolecules and emitting fluorescence upon excitation.
Biochemical and Physiological Effects
5-Hydroxy-1-naphthyl 4-tert-butylbenzoate has been shown to have various biochemical and physiological effects, including reducing inflammation, scavenging reactive oxygen species, inducing apoptosis, and inhibiting cell proliferation. In addition, 5-Hydroxy-1-naphthyl 4-tert-butylbenzoate has been shown to have low toxicity and high biocompatibility, making it a promising candidate for biomedical applications.
Advantages and Limitations for Lab Experiments
5-Hydroxy-1-naphthyl 4-tert-butylbenzoate has several advantages for lab experiments, including its high stability, solubility, and fluorescence intensity. However, 5-Hydroxy-1-naphthyl 4-tert-butylbenzoate also has some limitations, such as its relatively high cost and limited availability. In addition, the synthesis of 5-Hydroxy-1-naphthyl 4-tert-butylbenzoate requires specialized equipment and expertise, which may limit its accessibility to researchers.
Future Directions
There are several future directions for 5-Hydroxy-1-naphthyl 4-tert-butylbenzoate research, including the development of new synthesis methods to improve the yield and reduce the cost of 5-Hydroxy-1-naphthyl 4-tert-butylbenzoate, the exploration of its potential applications in other fields such as environmental science and energy storage, and the investigation of its mechanism of action at the molecular level. In addition, the development of 5-Hydroxy-1-naphthyl 4-tert-butylbenzoate-based materials and devices for biomedical and technological applications is an exciting area of research that has great potential for future advancements.
Conclusion
In conclusion, 5-Hydroxy-1-naphthyl 4-tert-butylbenzoate is a small molecule that has shown great potential for various scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have all been discussed in this paper. Further research on 5-Hydroxy-1-naphthyl 4-tert-butylbenzoate is needed to fully explore its potential and advance our understanding of its properties and applications.
Synthesis Methods
The synthesis of 5-Hydroxy-1-naphthyl 4-tert-butylbenzoate involves the reaction between 5-hydroxy-1-naphthoic acid and 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted into the final product through a series of steps. The yield of 5-Hydroxy-1-naphthyl 4-tert-butylbenzoate can be improved by optimizing the reaction conditions, such as the reaction temperature and time.
Scientific Research Applications
5-Hydroxy-1-naphthyl 4-tert-butylbenzoate has been extensively studied for its potential applications in various fields, including medicine, biology, and materials science. In medicine, 5-Hydroxy-1-naphthyl 4-tert-butylbenzoate has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. In biology, 5-Hydroxy-1-naphthyl 4-tert-butylbenzoate has been used as a fluorescent probe for imaging cellular structures and detecting biomolecules. In materials science, 5-Hydroxy-1-naphthyl 4-tert-butylbenzoate has been incorporated into polymers to enhance their mechanical and thermal properties.
properties
Molecular Formula |
C21H20O3 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
(5-hydroxynaphthalen-1-yl) 4-tert-butylbenzoate |
InChI |
InChI=1S/C21H20O3/c1-21(2,3)15-12-10-14(11-13-15)20(23)24-19-9-5-6-16-17(19)7-4-8-18(16)22/h4-13,22H,1-3H3 |
InChI Key |
FOGCZBILDSZTOO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=CC3=C2C=CC=C3O |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=CC3=C2C=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-ethoxybenzamide](/img/structure/B290525.png)


![4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B290529.png)
![Propyl 2-hydroxy-5-{[(4-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B290530.png)
![Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B290532.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290533.png)
![N-(2-ethoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290534.png)
![Methyl 2-hydroxy-5-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B290535.png)
![N-(2-chlorophenyl)-4-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290538.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B290539.png)
![N-(2-ethoxyphenyl)-3-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B290540.png)